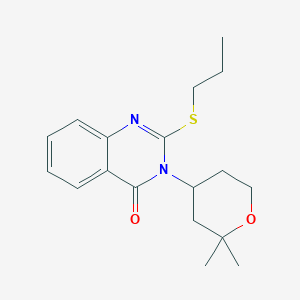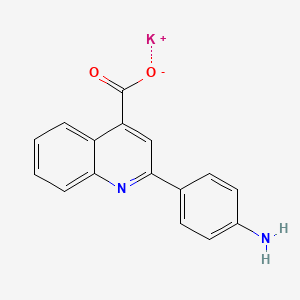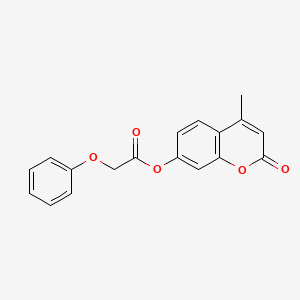
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, also known as CFMPA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic properties. CFMPA has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide acts as a competitive antagonist of mGluR5. It binds to the orthosteric site of the receptor, preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of downstream signaling pathways that are involved in synaptic plasticity and learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be highly selective for mGluR5, with no significant effects on other glutamate receptors.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the formation of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to reduce anxiety-like behavior in animal models. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have potential therapeutic properties in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of mGluR5 in various physiological and pathological conditions. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to have a good pharmacokinetic profile, with high brain penetration and a long half-life. However, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its use in animal models may not fully reflect the physiological conditions in humans.
未来方向
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has a wide range of potential therapeutic applications, and there are several future directions for its research. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic properties of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide and its mechanism of action.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a highly selective antagonist of mGluR5, with a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of LTP and the reduction of anxiety-like behavior in animal models. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments, including its high selectivity and good pharmacokinetic profile. However, its use in animal models may not fully reflect the physiological conditions in humans. There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic properties in various neurological and psychiatric disorders.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-phenylacetyl chloride in the presence of a base. The reaction proceeds via an amide bond formation, resulting in the formation of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been optimized and improved over the years, resulting in a high yield of the compound.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-14(10-5-3-2-4-6-10)15(19)18-11-7-8-13(17)12(16)9-11/h2-9,14H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYDTCSQDTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7160384 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)

![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)


![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)